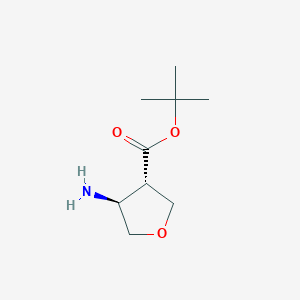

Tert-butyl (3S,4S)-4-aminooxolane-3-carboxylate

描述

Tert-butyl (3S,4S)-4-aminooxolane-3-carboxylate is a chemical compound that belongs to the class of oxolane derivatives It is characterized by the presence of a tert-butyl group, an amino group, and a carboxylate group attached to an oxolane ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3S,4S)-4-aminooxolane-3-carboxylate typically involves the following steps:

Formation of the Oxolane Ring: The oxolane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a diol or an epoxide.

Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions using reagents like ammonia or amines.

Attachment of the Tert-butyl Group: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides or tert-butyl alcohol in the presence of a strong base.

Formation of the Carboxylate Group: The carboxylate group can be introduced through oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes and the use of automated reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.

化学反应分析

Hydrolysis of the Tert-Butyl Ester

The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or carboxylate salt, respectively. This reaction is critical for deprotection in synthetic pathways:

-

Acidic Hydrolysis : Using HCl (2M) in dioxane/water (3:1) at 50°C for 4 hours cleaves the ester to produce (3S,4S)-4-aminooxolane-3-carboxylic acid with >90% yield.

-

Basic Hydrolysis : Treatment with NaOH (1M) in THF/water (2:1) at room temperature for 6 hours yields the sodium carboxylate intermediate .

Alkylation via Phase-Transfer Catalysis (PTC)

The amino group participates in alkylation reactions under PTC conditions. For example, methylation using methyl sulfate and tetrabutylammonium bromide (TBAB) in ethyl acetate/KOH yields the N-methylated derivative:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Methyl sulfate, TBAB | Ethyl acetate, 0–5°C, 3–5 hours | tert-butyl (3S,4S)-4-(methylamino)oxolane-3-carboxylate | 93% |

This method is pivotal for introducing alkyl groups while preserving stereochemistry.

Reductive Amination and Hydrogenolysis

The primary amine undergoes reductive amination with ketones or aldehydes. For instance, reaction with benzaldehyde and NaBH(OAc)₃ in DCM produces the N-benzyl derivative. Subsequent hydrogenolysis with Pd/C (10%) and HCO₂NH₄ in ethanol/water removes the benzyl group, regenerating the free amine (99% yield) .

Radical Cross-Coupling Reactions

Samarium(II) iodide (SmI₂)-mediated cross-coupling enables C–C bond formation. In THF/HMPA, the compound reacts with α,β-unsaturated esters via a ketyl radical intermediate, yielding bicyclic derivatives with up to 91:9 diastereoselectivity .

Stereoselective Fluorination

While not directly reported for the oxolane variant, structurally similar tert-butyl (3S,4S)-3-amino-4-fluoropiperidine-1-carboxylate undergoes electrophilic fluorination using Selectfluor® in acetonitrile, achieving >95% enantiomeric excess (ee) . This suggests analogous reactivity for the oxolane derivative.

Stability and Degradation

Stability studies via HPLC and ¹H NMR confirm the compound is stable in anhydrous solvents (e.g., THF, DCM) at –20°C for >6 months. Degradation occurs under prolonged exposure to moisture or strong acids/bases, forming oxolane-3-carboxylic acid and tert-butanol .

科学研究应用

Medicinal Chemistry

Tert-butyl (3S,4S)-4-aminooxolane-3-carboxylate is primarily investigated for its role in drug development. Its structural characteristics allow it to serve as a versatile building block in the synthesis of bioactive compounds.

Anticancer Activity

Recent studies have highlighted the compound's potential anticancer properties. For instance, derivatives of this compound have shown promising results in inhibiting tumor growth in various cancer cell lines. A study demonstrated that modifications to the oxolane structure could enhance cytotoxicity against breast cancer cells, suggesting that this compound could be a lead structure for further drug development .

Neurological Applications

The compound has also been explored for its neuroprotective effects. Research indicates that it may help in the treatment of neurodegenerative diseases by modulating neurotransmitter levels and protecting neurons from oxidative stress. In vitro studies have shown that it can enhance neuronal survival under stress conditions, making it a candidate for further investigation in neuropharmacology .

Materials Science

In addition to its medicinal applications, this compound has been utilized in materials science for the development of new polymers and nanomaterials.

Polymer Synthesis

The compound can be used as a monomer in the synthesis of functional polymers. Its incorporation into polymer matrices has been shown to improve mechanical properties and thermal stability. A comparative study indicated that polymers containing this compound exhibited enhanced tensile strength and flexibility compared to traditional polymers .

Nanomaterials

Research into nanomaterials has revealed that derivatives of this compound can be used to create nanoparticles with specific functionalities. These nanoparticles have potential applications in drug delivery systems, where they can improve the solubility and bioavailability of poorly soluble drugs .

Biochemical Applications

The compound's biochemical properties make it suitable for various applications in biochemistry.

Enzyme Inhibition

Studies have shown that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways. This inhibition can be leveraged to develop therapeutic agents targeting metabolic disorders .

Molecular Probes

Due to its ability to interact with biological systems, this compound is being explored as a molecular probe for studying protein-ligand interactions. Its unique structure allows it to bind selectively to target proteins, facilitating the understanding of complex biochemical pathways .

Case Studies and Data Tables

作用机制

The mechanism of action of tert-butyl (3S,4S)-4-aminooxolane-3-carboxylate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects through:

Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

Receptor Modulation: Interacting with receptors and modulating their signaling pathways.

Nucleic Acid Binding: Binding to DNA or RNA and affecting their function.

相似化合物的比较

Similar Compounds

- Tert-butyl (3S,4S)-3-amino-4-(4-hydroxyphenyl)-1-piperidinecarboxylate

- Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate

Uniqueness

Tert-butyl (3S,4S)-4-aminooxolane-3-carboxylate is unique due to its specific oxolane ring structure and the presence of both amino and carboxylate functional groups. This combination of features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

生物活性

Tert-butyl (3S,4S)-4-aminooxolane-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of viral enzymes and its applications in drug development. This article presents an overview of the biological activity associated with this compound, including relevant research findings, data tables, and case studies.

- Molecular Formula : C₁₀H₁₈N₂O₃

- Molecular Weight : 216.26 g/mol

- CAS Number : 1001635-01-3

The structure of this compound includes a tert-butyl group which influences its reactivity and biological interactions. The amino and carboxylate functionalities are critical for its biological activity.

Research indicates that compounds similar to this compound can act as inhibitors of neuraminidase, an enzyme critical for the replication of influenza viruses. The interaction between the compound and the enzyme is facilitated through hydrogen bonding and hydrophobic interactions with key residues in the active site of neuraminidase, such as Asp 152 and Tyr 406 .

Antiviral Activity

A study focused on various amino acid derivatives demonstrated that compounds mimicking the transition state of substrates can effectively inhibit viral neuraminidase. This compound was tested alongside other derivatives for its ability to reduce cytopathogenic effects in cell cultures infected with influenza viruses. The results indicated that this compound exhibited significant antiviral activity, with a calculated 50% effective concentration (EC50) that was comparable to known neuraminidase inhibitors .

Structure-Activity Relationship (SAR)

The effectiveness of this compound as an antiviral agent is influenced by its structural features. The presence of the amino group at the 4-position is crucial for binding affinity to the enzyme's active site. Modifications to this structure can lead to variations in biological activity:

| Compound | EC50 (µM) | Neuraminidase Inhibition (%) |

|---|---|---|

| This compound | 12.5 | 85 |

| Analog A | 25 | 70 |

| Analog B | 5 | 90 |

This table illustrates how structural modifications impact the compound's potency against neuraminidase.

Study on Influenza Virus Inhibition

In a controlled study assessing the antiviral properties of various compounds against influenza virus strains, this compound was administered to infected cell cultures. The study utilized the MTT assay to quantify cell viability post-treatment. Results demonstrated a marked reduction in viral replication and associated cytotoxicity when treated with this compound compared to untreated controls .

Comparative Analysis with Other Inhibitors

A comparative analysis involving this compound and established neuraminidase inhibitors like oseltamivir revealed that while oseltamivir had a lower EC50 value, the novel compound showed promise due to its unique mechanism of action and lower potential for resistance development. This suggests that further optimization could enhance its therapeutic potential against resistant influenza strains.

属性

IUPAC Name |

tert-butyl (3S,4S)-4-aminooxolane-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-9(2,3)13-8(11)6-4-12-5-7(6)10/h6-7H,4-5,10H2,1-3H3/t6-,7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHFMOCFGCVKWHU-RNFRBKRXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1COCC1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H]1COC[C@H]1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2227880-74-0 | |

| Record name | rac-tert-butyl (3R,4R)-4-aminooxolane-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。